

The Tachykinin System: An In-Depth Guide to its Evolutionary Conservation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The tachykinin (TK) system, a family of neuropeptides and their receptors, represents one of the most ancient and functionally diverse signaling systems in the animal kingdom. First identified for their rapid contractile effects on smooth muscle, tachykinins are now recognized as crucial players in a vast array of physiological processes, including pain transmission, inflammation, gut motility, and behavior.[1] Their remarkable evolutionary conservation, from simple invertebrates to humans, underscores their fundamental biological importance and makes them a compelling subject for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the evolutionary conservation of the tachykinin system. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular components, signaling pathways, and experimental methodologies central to the field. All quantitative data is presented in structured tables for easy comparison, and key signaling and experimental workflows are visualized using detailed diagrams.

Core Components: Peptides and Receptors

The tachykinin system is fundamentally composed of two key molecular players: the tachykinin peptides and their cognate G protein-coupled receptors (GPCRs).



Tachykinin Peptides: A Conserved C-Terminus

Tachykinin peptides are characterized by a highly conserved C-terminal amino acid sequence: - Phe-X-Gly-Leu-Met-NH2 in vertebrates, where X is a hydrophobic residue.[2][3][4] Invertebrates possess tachykinin-related peptides (TKRPs) with a similar consensus motif, typically -Phe-X-Gly-Y-Arg-NH2.[5][6] This conserved C-terminal domain is critical for receptor binding and activation.[4]

Mammalian tachykinins are primarily derived from three precursor genes: Tac1, Tac3, and Tac4.[2][3]

- Tac1 encodes for Substance P (SP), Neurokinin A (NKA), Neuropeptide K (NPK), and Neuropeptide y (NPy).[2][3]
- Tac3 (also known as Tac2 in rodents) encodes for Neurokinin B (NKB).[2]
- Tac4 encodes for Hemokinin-1 (HK-1) and Endokinins (EKA, EKB).[2][3]

The diversity of tachykinin peptides is further increased by alternative splicing of the precursor gene transcripts.[4]

Table 1: Evolutionary Conservation of Tachykinin Peptide Sequences



Species	Phylum/Class	Peptide Name(s)	Sequence	Conserved C- Terminus
Homo sapiens	Mammalia	Substance P	RPKPQQFFGLM -NH2	FGLM-NH2
Neurokinin A	HKTDSFVGLM- NH2	FGLM-NH2		
Neurokinin B	DMHDFFVGLM- NH2	FGLM-NH2		
Danio rerio	Actinopterygii	Substance P-like	RPPGFSPFGV- NH2	FGFV-NH2
Neurokinin A-like	SKTDSFVGLM- NH2	FVGLM-NH2		
Ciona intestinalis	Ascidiacea	Ci-TK-I	GFSLGFKHGLM -NH2	FGLM-NH2
Drosophila melanogaster	Insecta	DTK-1	APSGFQGMR- NH2	FGMR-NH2
DTK-2	APLGFHGVR- NH2	FGVR-NH2		
Octopus vulgaris	Mollusca	Oct-TK	KPTREFEGLM- NH2	FGLM-NH2

Note: This table presents a selection of representative tachykinin peptides to illustrate their evolutionary conservation. The C-terminal motif is highly conserved, with some variations observed across different phyla.

Tachykinin Receptors: A Family of G Protein-Coupled Receptors

Tachykinin peptides exert their effects by binding to three main types of GPCRs in mammals:

• NK1 Receptor (NK1R): Preferentially binds Substance P.



- NK2 Receptor (NK2R): Preferentially binds Neurokinin A.
- NK3 Receptor (NK3R): Preferentially binds Neurokinin B.

While each receptor has a preferred endogenous ligand, there is a degree of cross-reactivity, allowing for complex and nuanced signaling.[7] These receptors share significant sequence homology, particularly in their transmembrane domains, and are encoded by five exons.[8] The gene structure of tachykinin receptors has also been remarkably conserved throughout evolution. Invertebrates also possess tachykinin-like receptors that share structural and functional similarities with their vertebrate counterparts.[5][9]

Table 2: Quantitative Pharmacology of Mammalian Tachykinin Receptors

Receptor	Preferred Ligand	Species	Ligand	Binding Affinity (Ki, nM)	Receptor Activation (EC50, nM)
NK1R	Substance P	Human	Substance P	0.1 - 1.0	1.0 - 10.0
Neurokinin A	10 - 100	10 - 100	_		
Neurokinin B	>1000	>1000			
NK2R	Neurokinin A	Human	Neurokinin A	0.5 - 5.0	1.0 - 10.0
Substance P	100 - 1000	>1000	_		
Neurokinin B	10 - 100	10 - 100			
NK3R	Neurokinin B	Human	Neurokinin B	0.1 - 1.0	0.5 - 5.0
Neurokinin A	1.0 - 10.0	5.0 - 50.0			
Substance P	>1000	>1000	_		

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions and cell types used.

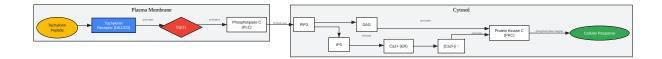
Signaling Pathways: A Conserved Mechanism of Action



Tachykinin receptors primarily couple to G proteins of the Gq/11 family.[10][11] Upon ligand binding, the activated receptor catalyzes the exchange of GDP for GTP on the G α subunit, leading to its dissociation from the G β y dimer. The activated G α q/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

In addition to the canonical Gq/11 pathway, there is evidence that tachykinin receptors, particularly the NK1 receptor, can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[12] This dual coupling allows for even greater complexity and fine-tuning of cellular responses to tachykinins.



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Canonical Tachykinin Gq/11 Signaling Pathway.





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Alternative Tachykinin Gs Signaling Pathway.

Experimental Protocols

The study of the tachykinin system relies on a variety of well-established experimental techniques. The following sections provide detailed methodologies for three key assays.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of tachykinin peptides and other ligands for their receptors.

Protocol:

- Membrane Preparation:
 - Homogenize tissues or cells expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet and resuspend in a suitable assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Reaction:
 - In a 96-well plate, combine the membrane preparation, a radiolabeled tachykinin ligand (e.g., [125I]Substance P), and varying concentrations of the unlabeled competitor ligand.
 - To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
 - Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

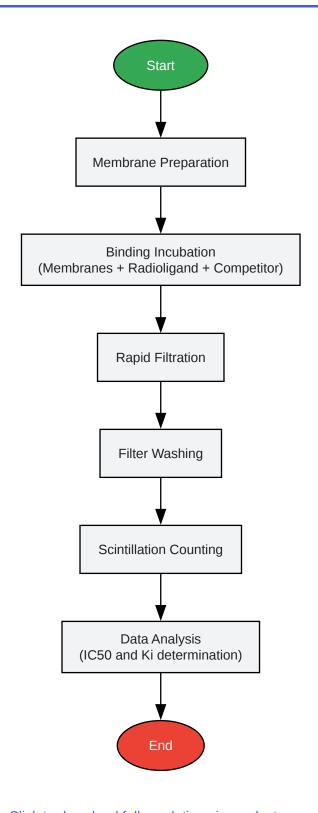
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- · Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
 The filter will trap the membranes with the bound radioligand.
 - Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Detection and Data Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Subtract the non-specific binding from the total binding to obtain the specific binding.
 - Plot the specific binding as a function of the competitor ligand concentration and fit the data to a one-site competition model to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for a Radioligand Binding Assay.

Calcium Imaging

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Calcium imaging is a technique used to measure changes in intracellular calcium concentration in response to receptor activation, providing a functional measure of receptor activity (EC50).

Protocol:

- Cell Preparation and Dye Loading:
 - Culture cells expressing the tachykinin receptor of interest on glass coverslips or in optical-bottom plates.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
 - Incubate the cells to allow for de-esterification of the dye within the cytoplasm.
 - Wash the cells to remove excess extracellular dye.

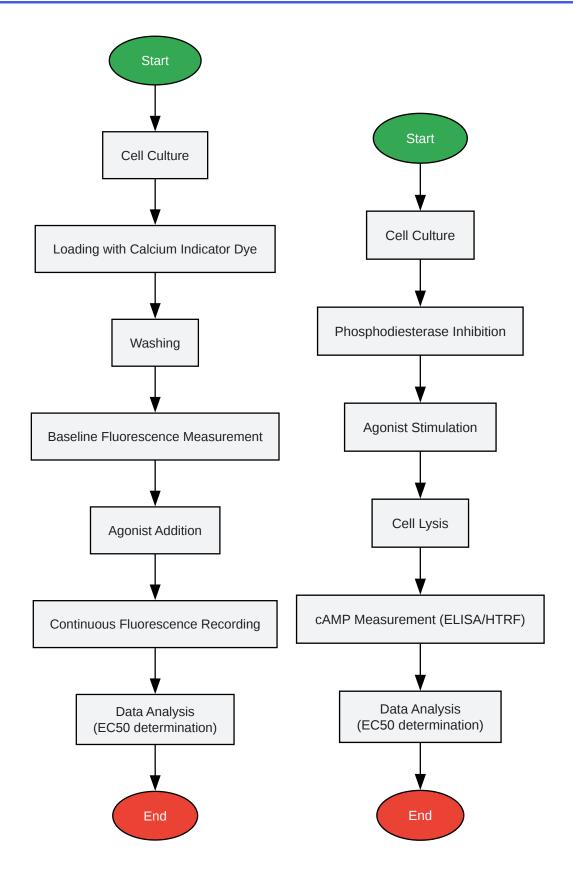
· Imaging:

- Mount the coverslip or plate on an inverted fluorescence microscope equipped with a calcium imaging system.
- Acquire a baseline fluorescence signal before adding the agonist.
- Add varying concentrations of the tachykinin agonist to the cells.
- Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm.

Data Analysis:

- Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.
- Plot the peak change in fluorescence as a function of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.





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- To cite this document: BenchChem. [The Tachykinin System: An In-Depth Guide to its Evolutionary Conservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593599#evolutionary-conservation-of-the-tachykinin-system]

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